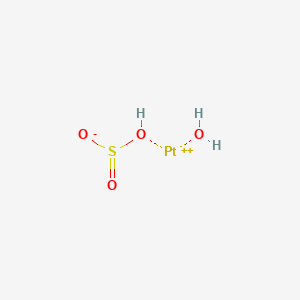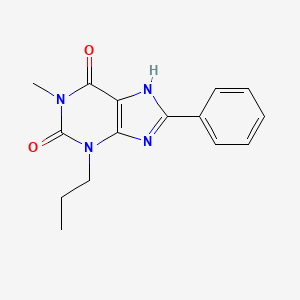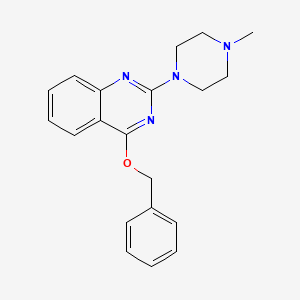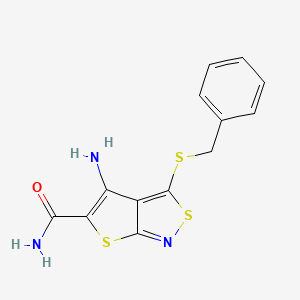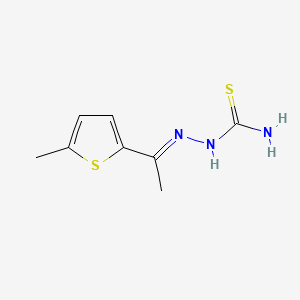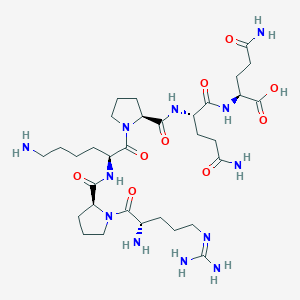
Merafloxacin, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Merafloxacin, ®- can be synthesized through a multi-step process involving the formation of key intermediates and their subsequent reactions. The synthetic route typically involves the following steps:
Formation of the quinolone core: This involves the cyclization of appropriate precursors to form the quinolone structure.
Introduction of the fluoro groups: Fluorination reactions are carried out to introduce the fluoro groups at specific positions on the quinolone core.
Attachment of the pyrrolidinyl group: The pyrrolidinyl group is introduced through nucleophilic substitution reactions.
Final modifications: Additional functional groups are added to complete the synthesis of Merafloxacin, ®-.
Industrial Production Methods
Industrial production of Merafloxacin, ®- involves scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
Merafloxacin, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying functional groups on the quinolone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Merafloxacin, ®- with modified functional groups, which can have different biological activities and properties .
科学研究应用
Merafloxacin, ®- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying fluoroquinolone chemistry and developing new synthetic methods.
Biology: Investigated for its antibacterial activity against various gram-positive and gram-negative bacteria.
作用机制
Merafloxacin, ®- exerts its effects by inhibiting the pseudoknot formation necessary for the frameshift in the SARS-CoV-2 genome. This inhibition prevents the proper translation of viral proteins, thereby impeding viral replication . The compound targets the ribosomal frameshifting mechanism, which is essential for the expression of viral genes .
相似化合物的比较
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibacterial with a similar mechanism of action but different spectrum of activity.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity compared to Merafloxacin, ®-.
Moxifloxacin: Known for its enhanced activity against gram-positive bacteria.
Uniqueness
Merafloxacin, ®- is unique due to its specific inhibition of the pseudoknot formation in the SARS-CoV-2 genome, making it a promising candidate for COVID-19 treatment . Its ability to target the ribosomal frameshifting mechanism sets it apart from other fluoroquinolones .
属性
CAS 编号 |
99735-06-5 |
|---|---|
分子式 |
C19H23F2N3O3 |
分子量 |
379.4 g/mol |
IUPAC 名称 |
1-ethyl-7-[(3R)-3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H23F2N3O3/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27)/t11-/m1/s1 |
InChI 键 |
BAYYCLWCHFVRLV-LLVKDONJSA-N |
手性 SMILES |
CCNC[C@H]1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F |
规范 SMILES |
CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



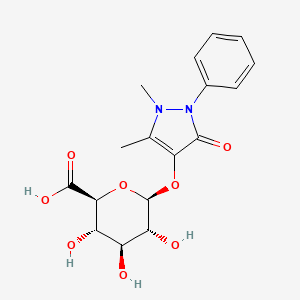

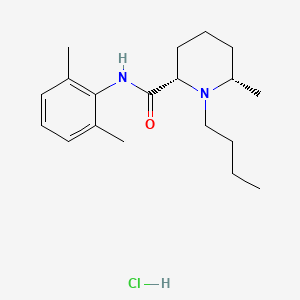
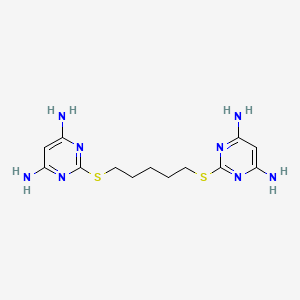
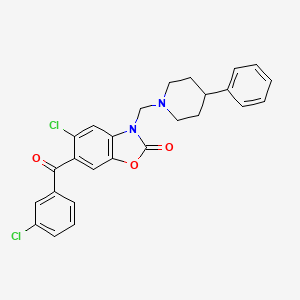

![(2S)-N-[(1S,2R)-3-[[(3S,6S)-4,7-dioxo-6-sec-butyl-12-oxa-5,8-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-3-yl]amino]-2-hydroxy-1-[(4-hydroxyphenyl)methyl]propyl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B12736596.png)
